molecular formula C8H5N3O4 B14285553 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one CAS No. 138320-95-3

2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B14285553
CAS No.: 138320-95-3
M. Wt: 207.14 g/mol
InChI Key: ZIJOLQIYPQQZML-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that features a nitrophenyl group attached to an oxadiazolone ring

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazolone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one include:

These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique aspects of this compound.

Properties

CAS No.

138320-95-3

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H5N3O4/c12-8-9-5-10(15-8)6-2-1-3-7(4-6)11(13)14/h1-5H

InChI Key

ZIJOLQIYPQQZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC(=O)O2

Origin of Product

United States

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